molecular formula C13H19N B13311775 5-Butyl-1,2,3,4-tetrahydroquinoline

5-Butyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13311775
M. Wt: 189.30 g/mol
InChI Key: NELLZPWZFZJHDJ-UHFFFAOYSA-N
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Description

5-Butyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the use of a three-component cascade reaction. This method typically involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of intermediates and final products is crucial to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The butyl group or other substituents on the quinoline ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

5-Butyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

    Medicine: Derivatives of tetrahydroquinoline, including this compound, have potential therapeutic applications due to their pharmacological properties.

    Industry: The compound can be used in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without the butyl group.

    5-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group instead of a butyl group.

    5-Ethyl-1,2,3,4-tetrahydroquinoline: A derivative with an ethyl group.

Uniqueness

5-Butyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the butyl group, which can influence its chemical properties and potential applications. The longer alkyl chain may affect its solubility, reactivity, and biological activity compared to other derivatives.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-butyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14-13/h4,7,9,14H,2-3,5-6,8,10H2,1H3

InChI Key

NELLZPWZFZJHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCNC2=CC=C1

Origin of Product

United States

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